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Compound of Interest

Compound Name: Pseudopelletierine

Cat. No.: B028333 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data of

pseudopelletierine, a tropane alkaloid found in the root bark of the pomegranate tree (Punica

granatum). The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data is crucial for its structural elucidation and characterization. This

document presents a summary of the key spectroscopic data in tabular format, details the

experimental protocols for obtaining such data, and illustrates the workflow of spectroscopic

data interpretation.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and Mass Spectrometry of pseudopelletierine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Pseudopelletierine (Solvent: CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.36 s 2H H-1, H-5

2.84 d 2H H-2β, H-4β

2.67 s 3H N-CH₃

2.27 d 2H H-2α, H-4α

2.00 m 2H H-6β, H-8β

1.59 m 2H H-6α, H-8α

1.55 m 1H H-7β

1.46 m 1H H-7α

Data sourced from multiple spectroscopic analyses.[1]

Table 2: ¹³C NMR Spectroscopic Data for Pseudopelletierine (Solvent: CDCl₃)

Chemical Shift (δ) ppm Carbon Type Assignment

209.7 C C-3

55.8 CH C-1, C-5

41.9 CH₂ C-2, C-4

40.9 CH₃ N-CH₃

23.7 CH₂ C-6, C-8

15.8 CH₂ C-7

Data compiled from comprehensive NMR studies.[2][3]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Pseudopelletierine
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2950 - 2850 Medium to Strong C-H stretch (Alkyl)

~1710 Strong C=O stretch (Ketone)

Characteristic absorption frequencies for organic functional groups.[4][5]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Pseudopelletierine

m/z Interpretation

153 Molecular Ion [M]⁺

125 [M - CO]⁺

97 [M - C₃H₄O]⁺

82 [C₅H₈N]⁺

42 [C₂H₄N]⁺ (Base Peak)

Fragmentation pattern observed in Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols
The following are detailed methodologies representative of the key experiments for obtaining

the spectroscopic data of pseudopelletierine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of

pseudopelletierine.

Methodology:

Sample Preparation:
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Weigh approximately 5-10 mg of purified pseudopelletierine.

Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer):

¹H NMR:

Observe frequency: 400 MHz

Pulse width: ~10 µs (90° pulse)

Acquisition time: ~3-4 seconds

Relaxation delay: 2 seconds

Number of scans: 16-64

Spectral width: -2 to 12 ppm

¹³C NMR:

Observe frequency: 100 MHz

Pulse width: ~8-12 µs (90° pulse)

Acquisition time: ~1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

Spectral width: 0 to 220 ppm

Proton decoupling: Broadband decoupling (e.g., WALTZ-16) is applied during

acquisition to simplify the spectrum to singlets for each unique carbon.
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Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum manually or automatically.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C

spectra.

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in pseudopelletierine.

Methodology (KBr Pellet Method):

Sample Preparation:

Grind 1-2 mg of dry, purified pseudopelletierine with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer a portion of the mixture to a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent KBr pellet.

Spectral Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:

The acquired spectrum is automatically ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups (e.g., C=O, C-H).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of pseudopelletierine.

Methodology (Electron Ionization - Mass Spectrometry):

Sample Introduction:

Introduce a small amount of the purified pseudopelletierine into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized in the ion source.

Ionization:

The gaseous sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV).

This results in the ejection of an electron from the molecule, forming a positively charged

molecular ion ([M]⁺) and fragment ions.

Mass Analysis:

The ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Analysis:
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A detector records the abundance of each ion at a specific m/z value.

The resulting mass spectrum is a plot of relative intensity versus m/z.

The peak with the highest m/z value often corresponds to the molecular ion, which

provides the molecular weight of the compound.

The fragmentation pattern provides valuable information about the structure of the

molecule.

Visualization of Spectroscopic Interpretation
Workflow
The following diagram illustrates the logical workflow for the interpretation of spectroscopic data

in the context of elucidating the structure of an organic compound like pseudopelletierine.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Structure Elucidation

Purified Pseudopelletierine

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

NMR Spectra
(Chemical Shifts, Couplings,

Integrals)

IR Spectrum
(Absorption Bands)

Mass Spectrum
(Molecular Ion, Fragmentation)

Proposed Structure of
Pseudopelletierine
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Data Interpretation.

This guide provides a foundational understanding of the spectroscopic characterization of

pseudopelletierine. For more advanced structural analysis, two-dimensional NMR techniques

such as COSY, HSQC, and HMBC would be employed to confirm the connectivity of atoms

within the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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